

synthesis of pyridazinone derivatives from 6-chloro-N-isopropylpyridazin-3-amine

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Compound of Interest

Compound Name: 6-chloro-N-isopropylpyridazin-3-amine

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An In-Depth Guide to the Synthesis of Pyridazinone Derivatives from **6-chloro-N-isopropylpyridazin-3-amine**

Introduction: The Pyridazinone Core in Modern Drug Discovery

The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of pyridazinone have been developed as anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular agents.^{[1][3][4][5]} The versatility of this core makes it a focal point for the development of novel therapeutic agents.^[2]

This guide provides detailed application notes and protocols for the synthesis of diverse pyridazinone derivatives, starting from the readily available and versatile building block, **6-chloro-N-isopropylpyridazin-3-amine**.^[6] We will explore two primary synthetic strategies:

- Direct Conversion: A straightforward approach to synthesize 3-(isopropylamino)pyridazin-6(1H)-one through direct nucleophilic substitution of the C6-chloro group.
- Advanced Functionalization and Conversion: A more complex, multi-step pathway that enables the synthesis of a wide array of 6-substituted-pyridazin-3(2H)-one derivatives. This

route involves strategic C6-functionalization via modern cross-coupling reactions, followed by the conversion of the C3-amino functionality into the pyridazinone carbonyl.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the creation of novel molecular entities.

Overall Synthetic Strategy

The following workflow illustrates the two divergent synthetic pathways from the common starting material, **6-chloro-N-isopropylpyridazin-3-amine**, to two distinct classes of pyridazinone derivatives.

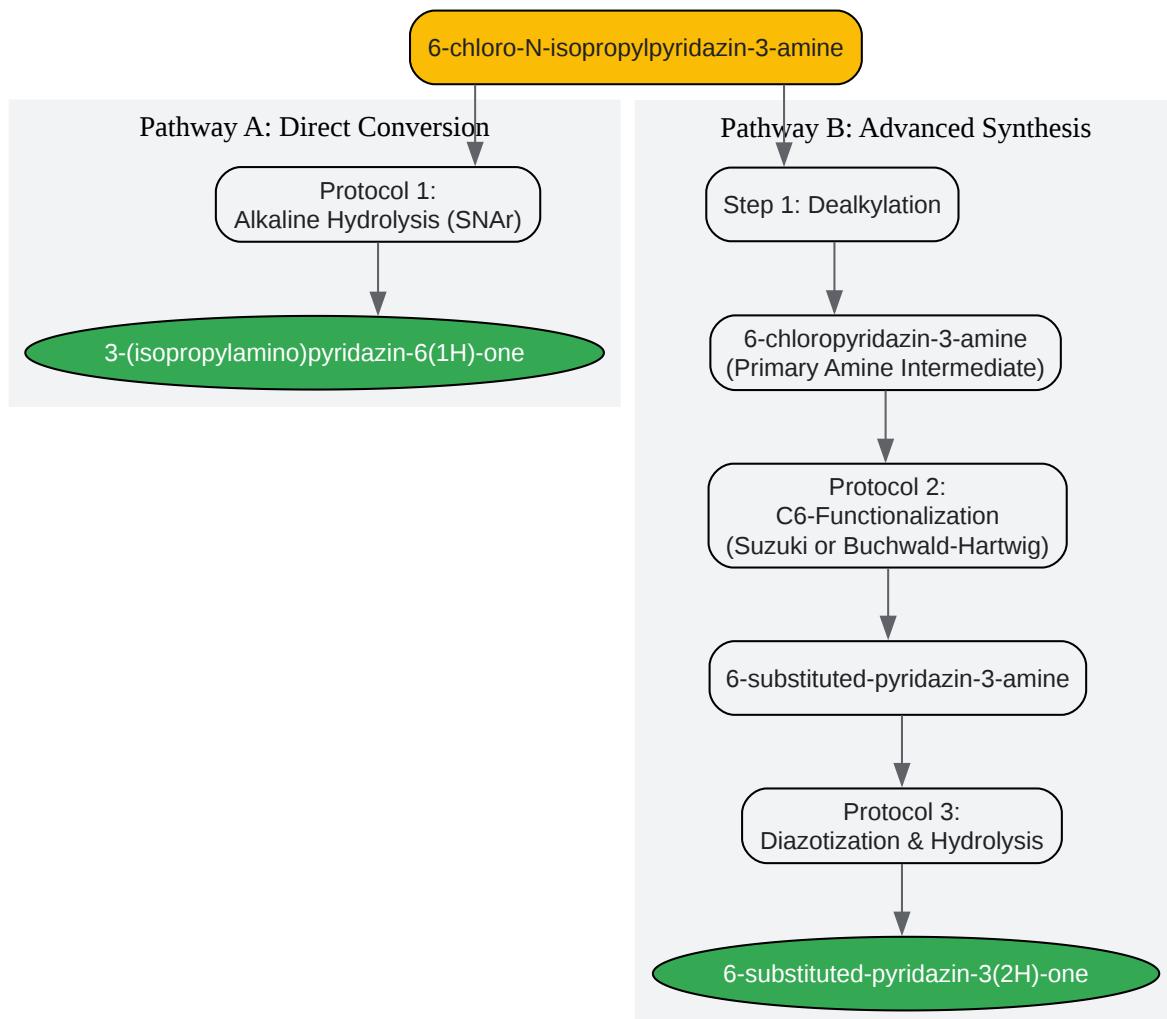
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Figure 1: Divergent synthetic pathways from **6-chloro-N-isopropylpyridazin-3-amine**.

Part 1: Synthesis of 3-(Isopropylamino)pyridazin-6(1H)-one (Pathway A)

This pathway represents the most direct route to a pyridazinone derivative from the starting material. It leverages the inherent reactivity of the C6-chloro position towards nucleophilic aromatic substitution (SNAr).

Principle and Rationale

The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which exert strong electron-withdrawing inductive and mesomeric effects.^[7] This electronic nature makes the ring susceptible to attack by strong nucleophiles. The chlorine atom at the C6 position is an effective leaving group, and its position is activated for nucleophilic attack.^[8] In the presence of a strong base like sodium hydroxide, water acts as a nucleophile (in the form of hydroxide ions) to displace the chloride ion. The initial product, a 6-hydroxypyridazine, rapidly tautomerizes to the more thermodynamically stable pyridazin-6(1H)-one form.

Protocol 1: Alkaline Hydrolysis for Direct Conversion

This protocol details the conversion of **6-chloro-N-isopropylpyridazin-3-amine** to 3-(isopropylamino)pyridazin-6(1H)-one.

Materials:

- **6-chloro-N-isopropylpyridazin-3-amine**
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Solvent: Water, Ethanol, or a mixture
- Hydrochloric Acid (HCl) for neutralization
- Ethyl Acetate or Dichloromethane for extraction
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware, heating mantle, and magnetic stirrer

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve **6-chloro-N-isopropylpyridazin-3-amine** (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of water and ethanol).
- Reagent Addition: Add an aqueous solution of NaOH (2.0-3.0 eq) to the flask.
- Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Causality Note: Elevated temperatures are required to overcome the activation energy associated with the temporary disruption of the ring's aromaticity during the formation of the intermediate Meisenheimer complex.[9]
- Workup - Cooldown and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the solution to pH ~7 using dilute HCl. The product may precipitate upon neutralization.
- Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume). Combine the organic layers.
- Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-(isopropylamino)pyridazin-6(1H)-one.

Part 2: Advanced Synthesis of 6-Substituted Pyridazin-3(2H)-ones (Pathway B)

This advanced, three-step synthetic route offers access to a much broader and more diverse library of pyridazinone derivatives. It involves an initial modification of the starting material to enable subsequent functionalization and final conversion to the target scaffold.

Step 2a: N-Dealkylation to the Primary Amine

Principle: The conversion of the C3-amino group to a carbonyl via diazotization requires a primary amine. The secondary N-isopropylamino group in the starting material would form a stable N-nitrosamine under diazotization conditions rather than the desired diazonium salt. Therefore, the first step is the strategic removal of the isopropyl group.

Protocol (Illustrative - requires optimization): Note: N-dealkylation can be challenging. A common method involves reaction with a chloroformate followed by hydrolysis.

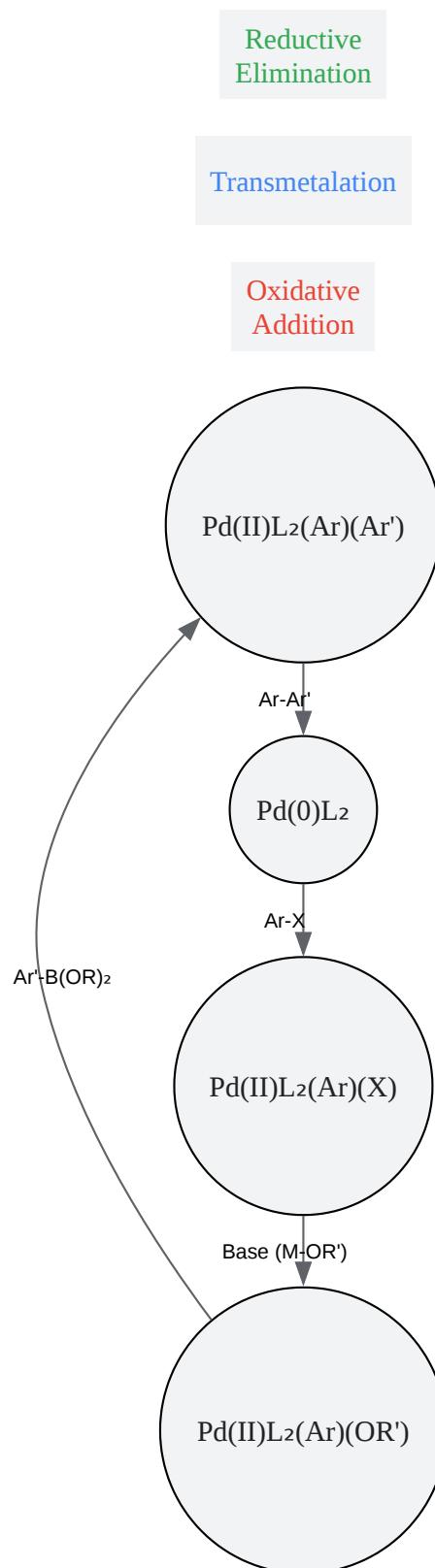
- React **6-chloro-N-isopropylpyridazin-3-amine** with 1-chloroethyl chloroformate (LACE-Cl) in a solvent like dichloroethane (DCE) at reflux.
- After the formation of the carbamate intermediate, add methanol and continue refluxing to cleave the carbamate.
- Upon completion, perform an appropriate aqueous workup and purification to isolate the key intermediate, 6-chloropyridazin-3-amine.[10]

Step 2b: C6-Functionalization via Palladium-Catalyzed Cross-Coupling

With the primary amine intermediate 6-chloropyridazin-3-amine in hand, the C6-chloro position can be functionalized using powerful palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is a cornerstone method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the C6 position.[11]

[Click to download full resolution via product page](#)**Figure 2:** Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

- **Inert Atmosphere:** To a flame-dried Schlenk flask or microwave vial, add the palladium catalyst, ligand, and base under an inert atmosphere (Nitrogen or Argon).
- **Reagent Addition:** Add 6-chloropyridazin-3-amine (1.0 eq) and the desired aryl- or heteroarylboronic acid (1.1-1.5 eq).
- **Solvent Addition:** Add the degassed solvent system via syringe.
- **Reaction:** Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.[\[11\]](#)
- **Workup:** After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.[\[11\]](#)
- **Purification:** Purify the crude product via column chromatography to obtain the desired 6-substituted-pyridazin-3-amine.[\[12\]](#)

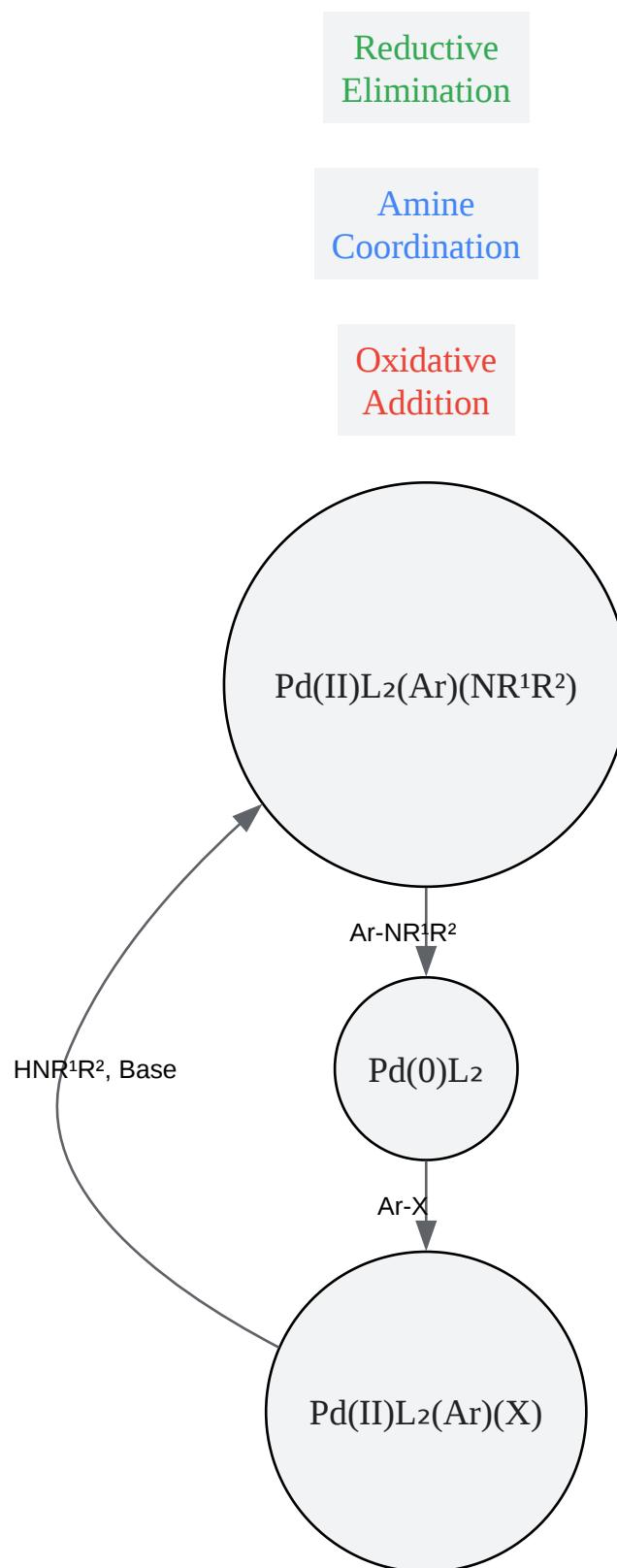
Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter	Condition 1	Condition 2	Rationale & Insights
Catalyst	Pd(PPh ₃) ₄ (5 mol%)	Pd ₂ (dba) ₃ (2.5 mol%)	Pd(PPh ₃) ₄ is a reliable choice but can be sensitive. Pd ₂ (dba) ₃ is a stable Pd(0) source requiring an external ligand.
Ligand	-	XPhos (6 mol%)	For less reactive aryl chlorides, specialized bulky phosphine ligands like XPhos are often necessary to facilitate oxidative addition and reductive elimination.
Base	2M aq. Na ₂ CO ₃ (2 eq)	K ₃ PO ₄ (3 eq)	The choice of base is critical. Carbonates are common, but phosphates can be more effective for challenging couplings.
Solvent	Toluene / H ₂ O	1,4-Dioxane	Aprotic solvents are standard. The choice can significantly impact solubility and reaction kinetics. Always use degassed solvents.

Temperature	110 °C	100 °C	Sufficient thermal energy is needed to drive the catalytic cycle, especially the initial oxidative addition step.
Yield	35-65% [11]	Generally >60%	Yields are highly dependent on the specific boronic acid used. Electron-rich and sterically unhindered partners tend to give higher yields.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for coupling primary or secondary amines to the C6 position, creating valuable diamine-substituted pyridazine scaffolds.[\[13\]](#)[\[14\]](#)



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Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Methodology:

- **Inert Atmosphere:** The setup is analogous to the Suzuki coupling, requiring strict exclusion of oxygen. Add the palladium pre-catalyst, ligand, and base to a dry flask under an inert atmosphere.
- **Reagent Addition:** Add 6-chloropyridazin-3-amine (1.0 eq) and the coupling amine (1.2-1.5 eq).
- **Solvent Addition:** Add a degassed anhydrous aprotic solvent (e.g., Toluene, Dioxane, or t-BuOH).
- **Reaction:** Heat the mixture (typically 80-110 °C) until the starting material is consumed.
- **Workup & Purification:** Follow a similar extractive workup and chromatographic purification as described for the Suzuki-Miyaura reaction.

Causality and Expertise:

- **Ligand Choice is Paramount:** The success of Buchwald-Hartwig amination on heteroaryl chlorides hinges on the use of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[15] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the final reductive elimination.[15]
- **Base Selection:** A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like LiHMDS or K₃PO₄ can also be effective.

Step 2c: Final Conversion to the Pyridazin-3(2H)-one Core

Principle: This final step transforms the C3-primary amino group of the 6-substituted intermediates into the desired pyridazinone carbonyl. The reaction proceeds via a Sandmeyer-type mechanism, where the primary amine is converted to a diazonium salt using a nitrite source in an acidic medium. The resulting diazonium salt is unstable and is readily displaced by

water (hydrolysis) to form a 3-hydroxypyridazine, which exists almost exclusively as the pyridazin-3(2H)-one tautomer.

Protocol 3: Diazotization and Hydrolysis

Materials:

- 6-substituted-pyridazin-3-amine (from Step 2b)
- Sodium Nitrite (NaNO_2)
- Acid: Sulfuric Acid (H_2SO_4) or Hydrochloric Acid (HCl)
- Water
- Standard laboratory glassware, ice bath

Step-by-Step Methodology:

- Dissolution: Dissolve the 6-substituted-pyridazin-3-amine (1.0 eq) in an aqueous acid solution (e.g., 10-20% H_2SO_4) in a beaker or flask, cooling the mixture in an ice bath to 0-5 °C.
- Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in a minimal amount of cold water. Add this NaNO_2 solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C at all times.
 - Safety Note: Diazonium salts can be explosive when isolated and dry. This procedure is designed to generate and consume the salt in situ. Always perform behind a safety shield.
- Hydrolysis: After the addition is complete, continue stirring the reaction at 0-5 °C for 30-60 minutes. Then, allow the mixture to warm to room temperature and gently heat it (e.g., 50-70 °C) until nitrogen gas evolution ceases. This step drives the displacement of N_2 by water.
- Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with a base (e.g., NaHCO_3) and extract the product with an organic solvent (e.g., ethyl acetate).

- Purification: Dry, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final 6-substituted-pyridazin-3(2H)-one.

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